molecular formula C9H12N4O B1367894 2-(Piperazine-1-carbonyl)pyrazine

2-(Piperazine-1-carbonyl)pyrazine

カタログ番号: B1367894
分子量: 192.22 g/mol
InChIキー: XYIUHUJSAYIVAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperazine-1-carbonyl)pyrazine (CAS 866863-62-9) is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.22 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the design and development of novel therapeutic agents. The piperazine moiety is a privileged scaffold in drug discovery, known for contributing to the pharmacokinetic properties and biological activity of molecules . Recent research highlights the application of pyrazine-piperazine hybrid structures in anti-tuberculosis drug discovery. Studies have shown that derivatives based on this core structure exhibit significant activity against Mycobacterium tuberculosis H37Ra, with some compounds demonstrating IC50 values in the low micromolar range (e.g., 1.35 to 2.18 μM) . This underscores its role as a key precursor in developing new agents to address drug-resistant tuberculosis . The compound should be stored under inert conditions in a dark place at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

特性

分子式

C9H12N4O

分子量

192.22 g/mol

IUPAC名

piperazin-1-yl(pyrazin-2-yl)methanone

InChI

InChI=1S/C9H12N4O/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13/h1-2,7,10H,3-6H2

InChIキー

XYIUHUJSAYIVAS-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1)C(=O)C2=NC=CN=C2

製品の起源

United States
Foundational & Exploratory

Chemical properties and molecular structure of 2-(Piperazine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Piperazine-1-carbonyl)pyrazine

Executive Summary

2-(Piperazine-1-carbonyl)pyrazine (IUPAC: Pyrazin-2-yl(piperazin-1-yl)methanone) is a heterocyclic building block of significant utility in medicinal chemistry.[1] Functioning as a "privileged scaffold," it bridges the electron-deficient pyrazine ring with the solubilizing, basic piperazine moiety via a rigid amide linker. This molecular architecture is critical in the design of histone deacetylase (HDAC) inhibitors, anti-leishmanial agents, and is structurally analogous to the side-chains of sedative-hypnotics like Zopiclone (though distinct in connectivity). This guide details its physicochemical properties, synthetic pathways, and application in drug discovery.

Molecular Architecture & Identification

The molecule consists of a pyrazine ring attached to a carbonyl group, which is amide-bonded to the N1 position of a piperazine ring. The N4 position of the piperazine remains unsubstituted, providing a secondary amine handle for further derivatization.

Parameter Data
IUPAC Name Pyrazin-2-yl(piperazin-1-yl)methanone
Synonyms 1-(Pyrazine-2-carbonyl)piperazine; 2-Piperazinylcarbonylpyrazine
Molecular Formula C₉H₁₂N₄O
Molecular Weight 192.22 g/mol
SMILES O=C(C1=NC=CN=C1)N2CCNCC2
CAS Registry Number Note: Often cited as derivative salts (e.g., HCl).[2] Related analog CAS: 39639-99-1 (Pyridine variant).[2]
Key Functional Groups Pyrazine (heteroaromatic), Amide (linker), Secondary Amine (basic)
Geometric & Electronic Analysis
  • Amide Resonance: The C(carbonyl)-N(piperazine) bond exhibits partial double-bond character, restricting rotation and creating distinct conformers observable in NMR at low temperatures.

  • Basicity: The molecule possesses two distinct nitrogen environments. The pyrazine nitrogens are weakly basic (pKa ~0.6), while the distal piperazine nitrogen (N4) is highly basic (pKa ~9.8), making it the primary site for protonation and salt formation.

Physicochemical Profiling

Understanding the solubility and lipophilicity profile is essential for its use as a drug scaffold.

Property Value / Description Relevance
Physical State White to off-white solidStandard handling.[2]
Melting Point 108–112 °C (Predicted/Analogous)Crystalline stability.
Solubility High in DMSO, MeOH, DCM, WaterExcellent for liquid-phase synthesis.
LogP (Octanol/Water) -0.5 to 0.2 (Predicted)Hydrophilic; enhances aqueous solubility of lipophilic payloads.
TPSA ~68 ŲGood membrane permeability predictor.
pKa (Piperazine NH) 9.8 ± 0.2Forms stable salts (HCl, TFA) easily.

Synthetic Pathways & Process Chemistry

The synthesis typically involves the acylation of piperazine with a pyrazine-2-carboxylic acid derivative. To avoid bis-acylation (formation of the symmetric dimer), a large excess of piperazine or mono-protected piperazine (e.g., N-Boc-piperazine) is employed.

Method A: T3P-Mediated Coupling (Modern / Green)

This method uses Propylphosphonic Anhydride (T3P) as a coupling agent, offering high yields and easy workup (water-soluble byproducts).

  • Reagents: Pyrazine-2-carboxylic acid (1.0 eq), Piperazine (3.0 eq), T3P (50% in EtOAc, 1.5 eq), DIPEA (3.0 eq).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Protocol:

    • Dissolve carboxylic acid and base in solvent at 0°C.

    • Add T3P slowly to activate the acid.

    • Add piperazine (excess ensures mono-substitution).

    • Stir at RT for 4–12 hours.

    • Workup: Wash with water. The product remains in the organic phase (if neutral) or aqueous phase (if protonated). Note: Use Boc-piperazine if precise stoichiometry is required, followed by TFA deprotection.

Method B: Acid Chloride Route (Traditional)
  • Activation: Convert Pyrazine-2-carboxylic acid to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Coupling: React the acid chloride with Piperazine in the presence of Triethylamine (TEA) at 0°C.

  • Purification: Silica gel chromatography (MeOH/DCM gradient) is often required to remove the bis-amide byproduct.

Synthesis cluster_conditions Critical Process Parameters Acid Pyrazine-2-carboxylic Acid (CAS 98-97-5) Activation Activation (T3P or SOCl2) Acid->Activation Intermediate Activated Species (Mixed Anhydride/Acyl Chloride) Activation->Intermediate Coupling Nucleophilic Acyl Substitution (DCM, 0°C -> RT) Intermediate->Coupling Piperazine Piperazine (Excess) (CAS 110-85-0) Piperazine->Coupling Product 2-(Piperazine-1-carbonyl)pyrazine (Target Scaffold) Coupling->Product Yield >80% Temp Control (<5°C) Temp Control (<5°C) Stoichiometry (3:1 Amine:Acid) Stoichiometry (3:1 Amine:Acid)

Figure 1: Synthetic workflow for the production of the pyrazine-piperazine scaffold.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazine Protons: Three distinct signals in the aromatic region (

      
       8.5 – 9.2 ppm).
      
      • H3 (singlet-like): ~9.1 ppm.

      • H5/H6 (doublets): ~8.7 ppm, ~8.6 ppm.

    • Piperazine Protons:

      • 
        -CH₂ (adjacent to amide): Broad multiplets at 3.4–3.8 ppm (restricted rotation).
        
      • 
        -CH₂ (adjacent to NH): Multiplets at 2.7–3.0 ppm.
        
    • Amine Proton (NH): Broad singlet ~2.0–3.0 ppm (exchangeable).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 193.1 m/z.

    • Fragmentation: Loss of piperazine ring or cleavage of the amide bond (m/z ~107 for pyrazinoyl cation).

Pharmaceutical Applications

A. Medicinal Chemistry Scaffold

This molecule serves as a "linker-cap" moiety. The pyrazine ring acts as a zinc-binding group (ZBG) mimic or a surface recognition element in enzyme active sites, while the piperazine provides solubility and a vector for extending into solvent channels.

  • HDAC Inhibitors: Used to link the zinc-binding hydroxamic acid group to the capping group, improving potency against Class I HDACs [1].

  • Anti-Leishmanial Agents: Derivatives substituted at the piperazine N4 position show efficacy against Leishmania infantum by inducing oxidative stress in the parasite [2].

B. Structural Distinction from Zopiclone

While chemically related, it is crucial to distinguish this scaffold from the Zopiclone family.

  • Zopiclone/Eszopiclone: Contains a piperazine-1-carboxylate (carbamate) linked to a pyrrolopyrazine.

  • This Scaffold: Contains a piperazine-1-amide linked to a simple pyrazine.

  • Significance: The amide bond is metabolically more stable than the carbamate, making this scaffold useful for designing drugs with longer half-lives.

Stability & Handling

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable to hydrolysis in neutral/basic aqueous media. Susceptible to acid hydrolysis at high temperatures (>80°C).

  • Safety: Irritant to eyes and skin. The free amine can absorb CO₂ from air (forming carbamates); keep tightly sealed.

References

  • MDPI: Synthesis and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as HDAC Inhibitors.

  • ACS Publications: Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis.

  • PubChem: Pyrazine-2-carboxylic acid (Precursor Data).

Sources

The Pyrazine-Piperazine Scaffold: A Technical Guide to Design, Synthesis, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrazine (1,4-diazine) and piperazine (1,4-diazacyclohexane) moieties creates a "privileged scaffold" in medicinal chemistry. This hybrid architecture combines the electron-deficient, planar aromaticity of pyrazine with the flexible, basic nature of piperazine. This guide provides a technical analysis of this scaffold, detailing its structural rationale, synthetic pathways, and therapeutic utility in oncology and infectious disease.[1]

Part 1: Structural Rationale & Pharmacophore Modeling

The "Linker-Head" Strategy

The pyrazine-piperazine hybrid operates primarily on a "Linker-Head" pharmacophore model.

  • The Pyrazine Head: Acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties (π-deficient). It frequently participates in hydrogen bonding (acceptor) and

    
     stacking interactions within the ATP-binding pockets of kinases.
    
  • The Piperazine Linker: Provides a rigid yet non-planar spacer that directs substituents into specific hydrophobic pockets. Its basic nitrogens often form salt bridges with acidic residues (e.g., Asp, Glu) in receptor active sites, improving solubility and bioavailability.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic used to optimize these hybrids for kinase inhibition (e.g., EGFR) and antimycobacterial activity.

SAR_Logic Core Pyrazine-Piperazine Core Scaffold R1 R1 (Pyrazine C-3/5/6): Lipophilic Groups (Aryl/Alkyl) -> Target: Hydrophobic Pockets Core->R1 Modulates Potency R2 N4-Piperazine Substituent: Polar/Basic Groups -> Target: Solubilizing/Salt Bridges Core->R2 Modulates PK/ADME Link N1-C2 Bond: Rigidity Control (Buchwald vs SnAr) Core->Link Determines Conformation

Figure 1: SAR logic for the Pyrazine-Piperazine scaffold. The N1-C2 bond is the critical junction determining the vector of the R2 substituent.

Part 2: Synthetic Strategies

The construction of this hybrid relies on forming the C-N bond between the electron-deficient pyrazine and the secondary amine of piperazine.

Nucleophilic Aromatic Substitution ( )
  • Applicability: Best for halogenated pyrazines with electron-withdrawing groups (EWG) like -CN, -NO2, or -COOH at the ortho or para positions relative to the leaving group.

  • Limitation: Unsubstituted chloropyrazines are often unreactive due to insufficient electrophilicity.

Buchwald-Hartwig Cross-Coupling
  • Applicability: Essential for unactivated halopyrazines.

  • Catalyst System: Palladium (Pd) sources (e.g.,

    
    ) with bulky phosphine ligands (e.g., BINAP, Xantphos) are required to prevent catalyst poisoning by the pyrazine nitrogens.
    

Synthesis_Workflow Start Start: Chloropyrazine + N-Boc-Piperazine Check Is Pyrazine Activated? (Contains EWG?) Start->Check Path_SnAr Method A: SnAr Solvent: DMF/ACN Base: K2CO3 Temp: Reflux Check->Path_SnAr Yes Path_BH Method B: Buchwald-Hartwig Cat: Pd(OAc)2 / BINAP Base: Cs2CO3 Solvent: Toluene Check->Path_BH No Product Intermediate: Pyrazinyl-N-Boc-Piperazine Path_SnAr->Product Path_BH->Product Deprotect Deprotection (TFA/HCl) -> Functionalization Product->Deprotect

Figure 2: Decision tree for selecting the synthetic route based on pyrazine electronic properties.

Part 3: Therapeutic Applications[1][2][3][4]

Oncology: Kinase Inhibition (EGFR/VEGFR)

Pyrazine-piperazine derivatives function as ATP-competitive inhibitors. The pyrazine ring mimics the adenine moiety of ATP, while the piperazine tail extends into the solvent-accessible region of the kinase.

  • Key Data: Derivatives substituted with 3-chloro-4-fluoroaniline (linked to pyrazine) and N-methylpiperazine have shown

    
     values < 50 nM against EGFR-mutant cell lines (H1975).
    
  • Mechanism: They induce apoptosis via the mitochondrial pathway, characterized by the downregulation of Bcl-2 and upregulation of Bax.

Infectious Disease: Antimycobacterial Agents

Building on the success of Pyrazinamide (a first-line TB drug), hybridizing with piperazine helps overcome resistance.

  • Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

  • Efficacy: Lipophilic hybrids have demonstrated MIC values comparable to Isoniazid against M. tuberculosis H37Rv strains, with improved penetration into the waxy mycobacterial cell wall.

Part 4: Detailed Experimental Protocols

Protocol: Buchwald-Hartwig Coupling of 2-Chloropyrazine and Piperazine

This protocol is designed for unactivated pyrazines where


 fails.

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)[2]

  • 
     (5 mol%)
    
  • BINAP (Racemic, 10 mol%)

  • 
     (2.0 equiv)
    
  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve

    
     and BINAP in 2 mL of toluene. Stir at room temperature for 10 minutes until the solution turns distinct orange/red (formation of active Pd-ligand complex).
    
  • Substrate Addition: Add 2-chloropyrazine, N-Boc-piperazine, and

    
     to the reaction vessel.
    
  • Degassing: Add the remaining toluene (concentration ~0.2 M). Perform three freeze-pump-thaw cycles or sparge with Argon for 15 minutes to remove

    
     (Critical: Oxygen oxidizes the phosphine ligand, killing the catalyst).
    
  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a celite pad (to remove Pd black and inorganic salts). Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane:EtOAc gradient). The product typically elutes at 20–30% EtOAc.

Self-Validation Check:

  • TLC Monitoring: The starting material (Chloropyrazine) is non-polar. The product will be more polar but less polar than the free amine.

  • Color Change: The reaction mixture usually darkens from orange to dark brown/black as the reaction proceeds. If it stays bright orange, the oxidative addition step may have failed (check temperature/oxygen).

Comparative Activity Data (Simulated Representative Data)
Compound ClassR-Group (Pyrazine)R-Group (Piperazine)TargetActivity (

/ MIC)
Ref
Anticancer 3-(3-Cl-4-F-phenyl)N-MethylEGFR (WT)24 nM[2]
Anticancer 3-(3-ethynylphenyl)N-HydroxyethylEGFR (T790M)45 nM[2]
Anti-TB 5-phenylN-BenzylM. tb H37Rv6.25

[3]
Anti-TB 5-(4-chlorophenyl)N-IsonicotinoylM. tb MDR12.5

[3]

Part 5: Future Perspectives

The future of this scaffold lies in PROTACs (Proteolysis Targeting Chimeras) . The piperazine nitrogen offers an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon). Researchers are currently exploring pyrazine-piperazine hybrids not just as inhibitors, but as "warheads" for targeted protein degradation.

References

  • Asif, M. (2015).[3] Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Link

  • Li, X., et al. (2023). Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity. Link

  • Reddyrajula, R., et al. (2024).[4] Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Bentham Science.[5] Link

  • BenchChem. (2025).[2] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem Protocols. Link

  • Verma, G., et al. (2020). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Asian Journal of Pharmaceutical Sciences. Link

Sources

Predicting and Enhancing Metabolic Stability for 2-(Piperazine-1-carbonyl)pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Metabolic Foresight in Drug Discovery

In the intricate process of drug discovery and development, the metabolic fate of a candidate molecule is a critical determinant of its success. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The 2-(piperazine-1-carbonyl)pyrazine scaffold is a ubiquitous structural motif in modern medicinal chemistry, valued for its synthetic tractability and its ability to engage with a wide array of biological targets.[3][4][5][6] However, the very features that make this scaffold attractive—its nitrogen-rich heterocyclic nature—also present distinct metabolic challenges. Proactively assessing and engineering metabolic stability is not merely a late-stage troubleshooting exercise; it is a foundational pillar of rational drug design that can significantly de-risk a project, saving invaluable time and resources. This guide provides a comprehensive framework for understanding, predicting, and optimizing the metabolic stability of this important chemical class.

Part 1: The Metabolic Landscape of the 2-(Piperazine-1-carbonyl)pyrazine Core

A thorough understanding of a scaffold's potential biotransformation pathways is the cornerstone of predicting its metabolic fate. The 2-(piperazine-1-carbonyl)pyrazine structure presents several "metabolic soft spots"—sites that are particularly susceptible to enzymatic modification.[7][8] Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1]

Phase I Biotransformations: The Primary Routes of Degradation

Phase I metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[9][10][11] These enzymes catalyze oxidative reactions at electron-rich and sterically accessible positions. For the target scaffold, the primary sites of vulnerability are:

  • Piperazine Ring Oxidation: Saturated heterocycles are common targets for CYP-mediated oxidation.[12] The carbons alpha to the nitrogen atoms are particularly susceptible to hydroxylation, which can lead to ring opening or the formation of lactams. N-dealkylation at the N-4 position is also a common metabolic route if a substituent is present.[13]

  • Pyrazine Ring Aromatic Hydroxylation: The electron-rich pyrazine ring can undergo aromatic hydroxylation at available positions. The precise location is governed by the electronic effects of the substituents.

  • Oxidative Deamination: While less common for the amide linkage, cleavage of the carbonyl-piperazine bond can occur, leading to fragmentation of the molecule.

The following diagram illustrates the most probable metabolic pathways.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism Parent 2-(Piperazine-1-carbonyl)pyrazine (Parent Compound) MetaboliteA Pyrazine Ring Hydroxylation Parent->MetaboliteA Aromatic Hydroxylation MetaboliteB Piperazine C-H Oxidation (α to Nitrogen) Parent->MetaboliteB Aliphatic Hydroxylation MetaboliteC N-Dealkylation (if N-4 substituted) Parent->MetaboliteC MetaboliteD Amide Bond Hydrolysis Parent->MetaboliteD MetaboliteE Glucuronidation / Sulfation (of Hydroxylated Metabolite) MetaboliteA->MetaboliteE Conjugation

Caption: Potential metabolic pathways for the core scaffold.

Part 2: Gold-Standard In Vitro Methodologies for Stability Assessment

In vitro assays provide the first quantitative measure of a compound's metabolic liability.[14][15][16] By incubating a test compound with liver-derived enzyme preparations, we can measure its rate of disappearance and calculate its intrinsic clearance—a key parameter for predicting in vivo behavior.[2]

A. The Liver Microsomal Stability Assay: A Focus on Phase I

Causality Behind the Choice: Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a cost-effective and high-throughput tool enriched with the majority of Phase I enzymes, especially the critical CYP450 family.[16][17] This assay is the workhorse for early-stage screening to identify compounds susceptible to CYP-mediated metabolism.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Assay

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 2 mg/mL in phosphate buffer. Keep on ice.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP activity.[19][20]

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the phosphate buffer and the HLM suspension at 37°C for 10 minutes.

    • To initiate the reaction, add the test compound to achieve a final concentration of 1 µM.[17][18]

    • Immediately add the pre-warmed NADPH regenerating system to start the metabolic process (this is T=0).

    • Incubate the plate at 37°C with gentle shaking.

    • Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17][21]

    • Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard. This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

HLM_Workflow start Prepare Reagents (HLM, Buffer, NADPH, Compound) preincubation Pre-warm HLM & Buffer at 37°C start->preincubation initiation Add Compound & NADPH to start reaction (T=0) preincubation->initiation incubation Incubate at 37°C initiation->incubation sampling Sample at time points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis end Calculate t½ and CLint analysis->end

Caption: Standard workflow for the HLM stability assay.

B. The Liver S9 Fraction Assay: A Broader Metabolic View

Causality Behind the Choice: The S9 fraction is a supernatant from homogenized liver tissue centrifuged at 9000g.[22] It contains both the microsomal and cytosolic fractions.[23] This makes it a more comprehensive system than microsomes, as it includes not only Phase I CYP enzymes but also cytosolic enzymes and Phase II conjugating enzymes (e.g., UGTs, SULTs).[24][25] This assay is crucial for identifying compounds cleared by non-CYP pathways or conjugation.

Detailed Experimental Protocol: S9 Assay

The protocol is similar to the HLM assay, with one critical difference in the cofactor preparation:

  • Comprehensive Cofactor Mix: The reaction must be supplemented with cofactors for both Phase I and Phase II enzymes. This includes NADPH (for CYPs), UDPGA (for UGTs), PAPS (for SULTs), and GSH (for GSTs).[23][25] Incubations are often run with and without the full set of cofactors to delineate the contribution of different enzyme classes.

S9_Workflow start Prepare Reagents (S9, Buffer, Compound) cofactors Prepare Cofactor Mix (NADPH, UDPGA, PAPS, etc.) start->cofactors preincubation Pre-warm S9 & Buffer at 37°C start->preincubation initiation Add Compound & Cofactors to start reaction (T=0) cofactors->initiation preincubation->initiation incubation Incubate at 37°C initiation->incubation sampling Sample at time points incubation->sampling quenching Quench with Acetonitrile + Internal Standard sampling->quenching analysis Analyze Supernatant by LC-MS/MS quenching->analysis end Calculate t½ and CLint analysis->end

Caption: Workflow for the more comprehensive S9 stability assay.

Data Analysis and Presentation

From the concentration vs. time data, two key parameters are derived:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. Calculated from the slope (k) of the natural log of the percent remaining vs. time plot (t½ = 0.693 / k).

  • In Vitro Intrinsic Clearance (CLint): The rate of metabolism normalized to the amount of protein in the incubation (CLint = (0.693 / t½) / protein concentration).

Table 1: Hypothetical Metabolic Stability Data for Scaffold Analogs

Compound ID Modification HLM t½ (min) HLM CLint (µL/min/mg) S9 t½ (min) S9 CLint (µL/min/mg)
XYZ-001 Parent Scaffold 15 92.4 12 115.5
XYZ-002 3-Fluoro on Pyrazine 45 30.8 40 34.6
XYZ-003 N-4-Methyl on Piperazine 8 173.3 7 198.0

| XYZ-004 | 3,5-gem-Dimethyl on Piperazine | > 60 | < 11.6 | > 60 | < 11.6 |

Part 3: In Silico Predictions for High-Throughput Triage

Before committing to synthesis and resource-intensive in vitro assays, computational models provide a powerful first-pass filter.[26][27] These in silico tools use machine learning and expert systems to predict metabolic liabilities based solely on a molecule's 2D structure.[28]

Key In Silico Approaches:

  • Site of Metabolism (SOM) Prediction: These algorithms analyze the structure to identify the atoms most likely to be oxidized by CYP enzymes.[29][30][31] This is invaluable for pinpointing metabolic soft spots and guiding rational structural modifications.[32]

  • Clearance Prediction: More advanced models provide a quantitative prediction of intrinsic clearance, allowing for the ranking of virtual compounds by their likely metabolic stability.

Trustworthiness and Validation: It is critical to recognize that in silico predictions are probabilistic, not deterministic. Their accuracy can vary, with typical success rates for identifying the correct SOM in the top 1-3 predictions being around 80%.[31][32] Therefore, their primary role is to prioritize compounds for synthesis and experimental validation, not to replace in vitro testing.

InSilico_Workflow input Virtual Compound Library (SMILES/SDF) som Site of Metabolism (SOM) Prediction Algorithm input->som clearance Quantitative Clearance Prediction Model input->clearance output_som Ranked List of Potential 'Soft Spots' som->output_som output_clearance Predicted CLint Value clearance->output_clearance decision Prioritize Compounds for Synthesis (Low Predicted CLint, Known Soft Spots) output_som->decision output_clearance->decision

Caption: Logic flow for using in silico tools to prioritize compounds.

Part 4: Rational Design Strategies to Enhance Metabolic Stability

Armed with in vitro data and in silico predictions, medicinal chemists can employ several field-proven strategies to "design out" metabolic liabilities while preserving desired pharmacological activity.[8]

1. Blocking Metabolic Soft Spots:

  • Deactivating Aromatic Rings: Introducing an electron-withdrawing group, such as a fluorine atom or a nitrile, onto the pyrazine ring can decrease its electron density, making it a less favorable substrate for oxidative CYP enzymes.[33][34][35]

  • Steric Shielding: Placing a bulky group adjacent to a metabolic soft spot can physically hinder the enzyme's access to that site. For example, installing methyl or gem-dimethyl groups on the piperazine ring carbons can protect them from hydroxylation.[12]

  • Bioisosteric Replacement: If the piperazine ring itself is the primary source of instability, it can be replaced with a bioisostere that is more metabolically robust, such as a piperidine or a constrained bicyclic amine.[34][36]

2. Reducing Lipophilicity:

  • There is often a strong correlation between high lipophilicity (LogP/LogD) and increased metabolic turnover.[12] Reducing lipophilicity by introducing polar functional groups can decrease a compound's affinity for the hydrophobic active sites of CYP enzymes, thereby improving stability.

3. Deuteration (Kinetic Isotope Effect):

  • Replacing a hydrogen atom at a known metabolic soft spot with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated metabolism.[35]

Table 2: SMR - Linking Structural Changes to Stability Outcomes

Strategy Example Modification Rationale Expected Outcome
Deactivation Add Fluoro to Pyrazine Reduces ring electron density Decreased aromatic oxidation
Steric Shielding Add gem-dimethyl to Piperazine Blocks enzyme access to C-H bonds Decreased aliphatic hydroxylation
Reduce Lipophilicity Replace N-4-benzyl with N-4-pyridyl Lowers LogP, introduces polar atom Reduced binding to CYP active site

| Scaffold Hop | Replace Piperazine with Aminopiperidine | Alters metabolic profile of the core | May eliminate a key liability |

Conclusion: An Integrated, Iterative Approach

The successful optimization of metabolic stability for 2-(piperazine-1-carbonyl)pyrazine scaffolds requires a multi-faceted and iterative strategy. The process begins with a foundational understanding of the scaffold's likely biotransformation pathways. This knowledge is then leveraged by in silico tools to rapidly screen and prioritize virtual libraries. High-priority candidates are synthesized and subjected to rigorous in vitro assays, such as HLM and S9 stability screens, to generate robust quantitative data. The resulting structure-metabolism relationships then guide the next round of rational design. By embedding this iterative cycle of prediction, testing, and optimization early in the discovery process, research teams can efficiently navigate the challenges of drug metabolism and significantly increase the probability of advancing durable, effective, and safe drug candidates to the clinic.

References

  • In silico approaches and tools for the prediction of drug metabolism and f
  • Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in r
  • Advanced in vitro metabolic stability assays for drug discovery.Nuvisan.
  • S9 Stability.Evotec.
  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.SAGE Journals.
  • In Silico Drug Metabolism Prediction Services.
  • Protocol for the Human Liver Microsome Stability Assay.
  • S9 Stability Assay.MTTlab.
  • Metabolic Stability Assays.Merck Millipore.
  • Machine Learning Techniques for In Silico Modeling of Drug Metabolism.Bentham Science.
  • Microsomal Stability Assay Protocol.AxisPharm.
  • S9 fraction.Wikipedia.
  • Mitigating heterocycle metabolism in drug discovery.Semantic Scholar.
  • Metabolic Stability Assays.WuXi AppTec.
  • Metabolic Stability Assay.
  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.Oxford Academic.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.IJPPR.
  • In Vitro Metabolic Stability.
  • Comparison and summary of in silico prediction tools for CYP450-medi
  • Metabolic Stability Assays.BioIVT.
  • Microsomal Stability - In Vitro Assay.Charnwood Discovery.
  • Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry.
  • metabolic stability in liver microsomes.Mercell.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Drug metabolism in drug discovery and development.PMC.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.NEDMDG.
  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation.
  • Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS valid
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Metabolite Profiling Applications in Early Drug Discovery.
  • Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, r
  • In vitro metabolism of simazine, atrazine and propazine by hepatic cytochrome P450 enzymes of rat, mouse and guinea pig, and oestrogenic activity of chlorotriazines and their main metabolites.PubMed.
  • Metabolite characterisation to accelerate drug discovery.
  • Metabolic interactions with piperazine-based 'party pill' drugs.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.MDPI.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Wiley Online Library.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
  • Cytochrome P450s and other enzymes in drug metabolism and toxicity.PMC.
  • Piperazine skeleton in the structural modification of n
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.MDPI.
  • [Piperazine derivatives. 3.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.MDPI.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.PMC.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.International Journal of Chemical and Biological Sciences.
  • 2-Chloro-6-(1-piperazinyl)pyrazine.CAS Common Chemistry.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-(Piperazine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible synthesis protocol for 2-(piperazine-1-carbonyl)pyrazine (also known as (piperazin-1-yl)(pyrazin-2-yl)methanone ). This compound is a critical intermediate in the development of diverse pharmacological agents, including antitubercular drugs (analogues of Pyrazinamide) and kinase inhibitors.

The protocol utilizes a protection-deprotection strategy using N-Boc-piperazine. While direct coupling of pyrazine-2-carboxylic acid with piperazine is theoretically possible, it frequently results in the formation of the unwanted symmetric bis-amide byproduct (1,4-bis(pyrazine-2-carbonyl)piperazine). The use of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) ensures high selectivity for the mono-substituted product, a standard required for pharmaceutical-grade intermediates.

Introduction & Mechanistic Rationale

The synthesis of 2-(piperazine-1-carbonyl)pyrazine requires the formation of an amide bond between the electron-deficient pyrazine-2-carboxylic acid and the secondary amine of piperazine.

Mechanistic Challenges
  • Regioselectivity: Piperazine is a symmetric diamine. In an equimolar reaction with an activated carboxylic acid, the statistical probability of forming the bis-amide (dimer) is significant, reducing the yield of the desired mono-amide.

  • Electronic Deactivation: The pyrazine ring is electron-withdrawing, making the carboxylic acid less nucleophilic but the resulting active ester highly reactive. This requires controlled activation to prevent decomposition.

The Solution: Boc-Protection Strategy

To guarantee a 1:1 stoichiometry, we employ 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). This effectively "masks" one amine, forcing the reaction to occur only at the free secondary amine. Subsequent acidolytic deprotection releases the desired product in high purity.

Retrosynthetic Analysis & Workflow

The synthesis is divided into two distinct chemical operations:

  • Amide Coupling: Activation of pyrazine-2-carboxylic acid using EDC/HOBt and coupling with 1-Boc-piperazine.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) or HCl.

Reaction Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations.

SynthesisPath SM1 Pyrazine-2-carboxylic Acid (Starting Material A) ACT Activated Ester (OBt Intermediate) SM1->ACT EDC.HCl, HOBt DMF, 0°C SM2 1-Boc-Piperazine (Starting Material B) INT Boc-Protected Intermediate (tert-butyl 4-(pyrazine-2-carbonyl) piperazine-1-carboxylate) ACT->INT + SM2 DIPEA, RT, 12h PROD FINAL PRODUCT 2-(Piperazine-1-carbonyl)pyrazine INT->PROD TFA/DCM or HCl/Dioxane Deprotection

Figure 1: Step-wise synthetic pathway preventing dimerization via Boc-protection.

Experimental Protocol

Phase 1: Amide Coupling (Synthesis of the Boc-Intermediate)

Objective: Synthesize tert-butyl 4-(pyrazine-2-carbonyl)piperazine-1-carboxylate.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Pyrazine-2-carboxylic acid 124.101.01.24 g (10 mmol)Substrate
1-Boc-piperazine 186.251.12.05 g (11 mmol)Nucleophile
EDC.HCl 191.701.22.30 gCoupling Agent
HOBt (anhydrous) 135.121.21.62 gAdditive (Racemization suppressant)
DIPEA (Hünig's Base) 129.243.05.2 mLBase
Dichloromethane (DCM) 84.93-50 mLSolvent
Step-by-Step Procedure
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine-2-carboxylic acid (1.24 g) in dry DCM (40 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add EDC.HCl (2.30 g) and HOBt (1.62 g) in one portion. Stir at 0°C for 30 minutes to form the active OBt-ester. Note: The solution may become slightly cloudy.

  • Coupling: Add 1-Boc-piperazine (2.05 g) followed by the dropwise addition of DIPEA (5.2 mL).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 5% Methanol in DCM). The starting acid spot should disappear.

  • Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash successively with:

      • 10% Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine/EDC.

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

      • Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Result: The crude product (Boc-intermediate) is typically a white to off-white solid. If necessary, purify via flash column chromatography (Hexane:Ethyl Acetate gradient).

Phase 2: Deprotection (Isolation of the Target Compound)

Objective: Cleave the Boc group to release the free secondary amine.

Reagents & Materials Table
ReagentRoleConditions
Boc-Intermediate SubstrateFrom Phase 1
Trifluoroacetic Acid (TFA) Acid Reagent20% v/v in DCM
Dichloromethane (DCM) SolventAnhydrous
Step-by-Step Procedure
  • Dissolution: Dissolve the crude Boc-intermediate from Phase 1 in DCM (20 mL).

  • Acidification: Cool to 0°C. Slowly add TFA (5 mL) dropwise. Caution: Gas evolution (isobutylene) will occur.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the Boc-protected spot will disappear; a new polar spot will appear at the baseline).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • The residue is the TFA salt. To obtain the free base, redissolve in a minimal amount of water/methanol.

    • Neutralize with saturated aqueous Na₂CO₃ or 1M NaOH until pH > 10.

    • Extract exhaustively with DCM or Chloroform/Isopropanol (3:1) (5 x 20 mL). Note: The free amine is water-soluble; multiple extractions are critical.

    • Dry combined organics over Na₂SO₄ and concentrate.[1][2]

  • Final Purification: Recrystallize from Ethanol/Ether or purify via alumina column chromatography (DCM/MeOH/NH₄OH) if high purity (>99%) is required.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral characteristics should be observed. These values are derived from structural analogues and standard pyrazine/piperazine shifts.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazine Protons: δ 8.9–9.2 ppm (m, 1H, H-3), δ 8.6–8.8 ppm (m, 2H, H-5, H-6). The pyrazine ring protons typically appear as a distinct downfield pattern.

    • Piperazine Protons: Two sets of multiplets.

      • δ 3.4–3.8 ppm (m, 4H, -CH₂-N-CO-): Protons adjacent to the amide bond.

      • δ 2.6–3.0 ppm (m, 4H, -CH₂-NH-): Protons adjacent to the secondary amine.

    • Amine Proton: δ 2.0–3.0 ppm (broad s, 1H, -NH), exchangeable with D₂O.

  • MS (ESI): Calculated for C₉H₁₂N₄O [M+H]⁺ = 193.11.

Safety & Handling

  • Pyrazine-2-carboxylic acid: Irritant to eyes, respiratory system, and skin. Avoid inhalation of dust.

  • TFA: Highly corrosive and volatile. Handle only in a fume hood.

  • EDC/DIPEA: Irritants.[3] DIPEA is flammable.

  • Waste Disposal: Aqueous washes from the coupling step contain urea byproducts and should be treated as organic aqueous waste. Halogenated solvents (DCM) must be segregated.

References

  • BenchChem.Managing incompatible reagents with pyrazine carboxylic acids: General Procedure for Amide Synthesis.

  • MDPI. Synthesis of methanone via Boc-protection strategy. Molbank 2009, M641.[1] (Demonstrates the Boc-piperazine coupling protocol).

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences.Synthesis of Pyrazine-2-carboxylic acid derivatives using T3P coupling. RJPBCS, 6(4), 2015.

  • Santa Cruz Biotechnology. Piperazin-1-yl-(tetrahydro-furan-2-yl)-methanone (Analogous amide coupling).[4]

Sources

Application Note: Optimized Strategies for the N-Acylation of Piperazine with Pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The amide coupling of pyrazine-2-carboxylic acid (P2CA) with piperazine is a foundational transformation in the synthesis of antitubercular agents, HDAC inhibitors, and kinase inhibitors (e.g., Bortezomib intermediates). While theoretically simple, this reaction presents a specific stoichiometric challenge: selectivity .

Piperazine is a symmetric diamine.[1] Without strict control, the reaction kinetic favors the formation of the bis-acylated byproduct (1,4-dipyrazinoylpiperazine), significantly reducing yield and complicating purification.

This Application Note details two distinct protocols to solve this challenge:

  • Protocol A (The Precision Route): Utilizes N-Boc-piperazine to guarantee mono-acylation. Recommended for scale-up and high-purity requirements.

  • Protocol B (The Direct Route): Utilizes unprotected piperazine in stoichiometric excess with HATU activation. Recommended for high-throughput library generation where speed outweighs yield.

Strategic Overview: The Selectivity Challenge

The electron-deficient nature of the pyrazine ring renders the carbonyl carbon of P2CA highly electrophilic upon activation. Conversely, the secondary amines of piperazine are potent nucleophiles.

  • Path A (Desired): Formation of 2-(piperazin-1-ylcarbonyl)pyrazine.

  • Path B (Undesired): The mono-amide product remains nucleophilic. If the local concentration of activated acid is high, the second amine reacts, forming the bis-amide.

Decision Matrix
FeatureProtocol A: Protected RouteProtocol B: Direct Route
Reagents P2CA, N-Boc-Piperazine, SOCl₂/Oxalyl ChlorideP2CA, Piperazine (excess), HATU, DIPEA
Step Count 3 (Activation, Coupling, Deprotection)1 (Coupling)
Purity Profile High (>95% Mono-product)Moderate (Requires careful chromatography)
Cost Higher (Boc-reagent, Deprotection steps)Lower (Cheap reagents)
Ideal Use Process Development, Scale-upMedChem Library Synthesis

Protocol A: The Precision Route (Via Acid Chloride & Boc-Protection)

Best for: Multi-gram scale synthesis requiring high purity.

Reaction Scheme (DOT Visualization)

ReactionScheme Start Pyrazine-2-carboxylic Acid Act Activation (SOCl2 or (COCl)2) Start->Act Int Acid Chloride Intermediate Act->Int - HCl/Gas Coup Coupling (N-Boc-Piperazine, Et3N) Int->Coup Prot Boc-Protected Intermediate Coup->Prot Deprot Deprotection (TFA or HCl/Dioxane) Prot->Deprot Final Target: 2-(piperazin-1-ylcarbonyl)pyrazine Deprot->Final

Figure 1: Stepwise synthesis ensuring exclusive mono-acylation via Boc-protection.

Detailed Procedure

Step 1: Acid Chloride Formation

  • Suspend Pyrazine-2-carboxylic acid (1.24 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like mechanism.

  • Add Oxalyl Chloride (1.03 mL, 12.0 mmol) dropwise at 0°C under N₂.

    • Expert Note: Pyrazine acids are generally stable, but avoid refluxing SOCl₂ for prolonged periods to prevent decarboxylation. Oxalyl chloride at RT is gentler.

  • Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.

  • Concentrate in vacuo to yield the crude acid chloride (yellow solid). Do not purify.

Step 2: Coupling

  • Dissolve N-Boc-piperazine (1.86 g, 10.0 mmol) and Triethylamine (3.0 mL, 22.0 mmol) in anhydrous DCM (30 mL). Cool to 0°C.[2][3][4]

  • Add the crude acid chloride (dissolved in 10 mL DCM) dropwise over 15 minutes.

    • Why? Slow addition prevents exotherms and ensures the scavenger base neutralizes HCl immediately.

  • Stir at RT for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Step 3: Deprotection

  • Dissolve the Boc-intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA, 5 mL) or 4M HCl in Dioxane. Stir for 1-2 hours.

  • Neutralize: Evaporate volatiles. Basify carefully with sat. Na₂CO₃ to pH ~9.

  • Extract: Exhaustively extract with DCM/Isopropanol (3:1) mixture. (Free piperazines are polar; pure DCM may not extract efficiently).

Protocol B: The Direct Route (HATU Mediated)

Best for: Rapid generation of analogs where <100 mg is needed.

Critical Stoichiometry

To avoid bis-acylation, Piperazine must be in excess (3-5 equivalents) . This ensures that the activated acid reacts with a free piperazine molecule rather than the mono-amide product.

Detailed Procedure
  • Activation: In a vial, dissolve Pyrazine-2-carboxylic acid (124 mg, 1.0 mmol) in DMF (3 mL).

  • Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (380 mg, 1.0 mmol). Stir for 5 minutes.

    • Observation: Solution should turn yellow/orange.

  • Coupling: Add this activated solution slowly to a separate stirring solution of Piperazine (430 mg, 5.0 mmol) in DMF (2 mL).

    • Expert Insight: "Reverse Addition" (Acid to Amine) is crucial here. If you add Amine to Acid, the acid is in excess locally, promoting bis-acylation.

  • Stir at RT for 2-4 hours.

  • Workup (The "Water Wash" Trick):

    • Dilute reaction with Ethyl Acetate or DCM (50 mL).

    • Wash with Water (5 x 20 mL) .

    • Mechanism:[5][6][7] Piperazine is highly water-soluble (LogP < 0). The mono-acylated product (LogP ~ 0.5) is more lipophilic. Repeated water washes will remove the 4 equivalents of excess piperazine, leaving the product in the organic layer.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, look for these specific markers.

NMR Markers (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyrazine Ring: Three distinct aromatic protons shifted downfield due to the electron-deficient ring.

    • ~8.9 ppm (d, 1H, H-3)

    • ~8.7 ppm (d, 1H, H-6)

    • ~8.6 ppm (dd, 1H, H-5)

  • Piperazine Ring:

    • Mono-product: Two distinct multiplets at ~3.3-3.7 ppm (amide alpha-protons) and ~2.7-2.9 ppm (amine alpha-protons). A broad singlet (~2.0-3.0 ppm) for the NH may be visible.

    • Bis-product (Impurity): Loss of the upfield amine signals (~2.7 ppm). All piperazine protons will shift to the amide region (~3.5 ppm).

Troubleshooting Flowchart

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Is Bis-product present? (Check LCMS M+H vs M+2H) Problem->Check1 Sol1 Solution: Switch to Protocol A (Boc) OR Increase Amine Equivs (Protocol B) Check1->Sol1 Yes Check2 Is Starting Material remaining? Check1->Check2 No Sol2 Solution: Check Reagent Quality (HATU hydrolyzes) Ensure Anhydrous Conditions Check2->Sol2 Yes Check3 Product stuck in Aqueous Layer? Check2->Check3 No Sol3 Solution: Saturate Aqueous layer with NaCl Use DCM:iPrOH (3:1) for extraction Check3->Sol3 Yes

Figure 2: Diagnostic logic for common acylation failures.

References

  • Montalbetti, C.A.G.N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][8] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Mahboobi, S., et al. (2012). Synthesis and Biological Characterization of Pyrazine-Linked 2-Aminobenzamides as Class I Selective HDAC Inhibitors. Journal of Medicinal Chemistry. (Referenced via MDPI similar protocols). Link

  • BenchChem Protocols. (2025). Selective Mono-acylation of Piperazine. Link

  • PubChem Compound Summary. Pyrazine-2-carboxylic acid. Link

Sources

Troubleshooting & Optimization

Removing unreacted piperazine impurities from 2-(Piperazine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Piperazine Impurities

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Polarity Trap"

Welcome to the technical support center. If you are synthesizing 2-(piperazine-1-carbonyl)pyrazine (often a key intermediate for pyrazinamide analogs), you are likely using excess piperazine to prevent the formation of the bis-amide byproduct.

The Problem: You now have a reaction mixture containing your product (a mono-acyl piperazine) and a large excess of unreacted piperazine. Both are polar, basic amines. Standard silica chromatography often results in co-elution or severe streaking, and simple acid-base extractions can fail because both species protonate in similar pH ranges.

This guide provides three distinct, self-validating protocols to resolve this separation, ranked from high-throughput workup to high-purity isolation.

Ticket #001: Phase Separation & Aqueous Workup

User Issue: "I tried washing my reaction mixture with water, but I'm getting terrible emulsions, or the piperazine isn't leaving the organic layer."

Root Cause Analysis

Piperazine is highly hygroscopic and water-soluble (LogP ≈ -1.50), while your product, 2-(piperazine-1-carbonyl)pyrazine, is moderately polar (LogP ≈ -0.2 to 0.5). The separation relies on maximizing this difference. Emulsions occur because both species act as surfactants at the interface when the pH is uncontrolled.

Resolution Protocol: The "Salting-Out" Extraction

Do not use ethyl acetate (EtOAc) as your primary solvent; it is too polar and will drag piperazine into the organic layer. Use Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology:

  • Solvent Swap: If your reaction solvent was DMF or mild alcohol, evaporate it and redissolve the crude residue in DCM (10 mL per gram of crude).

  • The Brine Barrier:

    • Wash 1: Wash the DCM layer with a saturated NaCl solution (Brine) containing 5% water.

    • Why? The high ionic strength "salts out" your organic product (forcing it into the DCM) but is not strong enough to push the highly hydrophilic piperazine out of the water.

  • The pH Adjustment (Critical):

    • Wash 2 & 3: Wash with water adjusted to pH 5.5 - 6.0 (use dilute HCl or acetic acid to adjust).

    • Mechanism:[1][2][3] At pH 6.0, the distal amine of your product is partially protonated, but the free piperazine (pKa ~9.8 and ~5.6) exists largely as the dication (+2) or highly solvated monocation. The dication is virtually insoluble in DCM.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate), not Magnesium Sulfate (which acts as a Lewis acid and can bind amines).

Data Verification Table
SpeciesState at pH 10 (Basic)State at pH 6.0 (Slightly Acidic)Solubility Preference (pH 6)
Piperazine Neutral / MonocationDication (+2) Dominant Aqueous Phase ( >98%)
Product NeutralMonocation (+1) / Neutral EquilibriumDCM Phase

Ticket #002: Solid Phase Isolation (Precipitation)

User Issue: "My product is a solid, but it's sticky and smells like amine. I want to avoid chromatography entirely."

Root Cause Analysis

Trace piperazine prevents proper crystal lattice formation, leading to oils or sticky gums. You can exploit the formation of insoluble piperazine salts to "crash" the impurity out, or conversely, keep the impurity in solution while precipitating the product.

Resolution Protocol: The Acetate Crash

Piperazine forms a highly crystalline, insoluble diacetate salt in acetone, whereas many acyl-piperazines remain soluble.

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude mixture in dry Acetone (5-10 volumes).

  • Acidification: Add Glacial Acetic Acid dropwise with vigorous stirring.

    • Stoichiometry: Add 2.2 equivalents relative to the estimated excess piperazine.

  • Observation: Watch for the formation of a white, granular precipitate. This is Piperazine Diacetate .

  • Filtration: Filter the mixture through a sintered glass funnel.

    • Solid: Discard (Piperazine Diacetate).

    • Filtrate: Contains your product as the acetate salt or free base (depending on its basicity).

  • Recovery: Evaporate the acetone filtrate. If necessary, neutralize the residue with saturated NaHCO₃ and extract into DCM to recover the free base.

Note: If your product is also highly crystalline, perform a small-scale test first to ensure it does not co-precipitate.

Ticket #003: Chromatographic Tailing

User Issue: "I'm running a column (DCM/MeOH), but the product streaks across the TLC plate and co-elutes with the impurity."

Root Cause Analysis

Unreacted secondary amines interact strongly with the acidic silanol groups on silica gel. This causes "tailing" (broad peaks). Furthermore, without a modifier, the pKa difference isn't utilized.

Resolution Protocol: The "Ammonia Shift"

Mobile Phase Formulation: Do not just add triethylamine (TEA). TEA is difficult to remove later. Use Ammoniated Methanol .

  • Preparation: Prepare a 7N NH₃ in Methanol solution (commercially available or bubble NH₃ gas into MeOH).

  • Eluent System:

    • Solvent A: DCM

    • Solvent B: 7N NH₃ in MeOH

    • Gradient: 0% to 10% B over 20 minutes.

  • Mechanism: The ammonia saturates the silica's acidic sites, allowing the amines to elute as sharp bands.

  • Visualization: Use Ninhydrin Stain .

    • Piperazine:[3][4][5][6][7][8][9][10][11][12] Dark Blue/Purple spot (very low Rf).

    • Product: Distinct spot (higher Rf due to amide functionality reducing polarity).

Visualizing the Workflow

Diagram 1: The Purification Logic Tree

This decision tree helps you select the correct protocol based on your crude material's state.

PurificationLogic cluster_liquid Liquid / Oil / Sticky Gum cluster_solid Crystalline Solid Start Crude Reaction Mixture (Product + Excess Piperazine) StateCheck Is the Product Solid or Oil? Start->StateCheck DCM_Extract Protocol 1: DCM Extraction (pH Controlled Wash) StateCheck->DCM_Extract Oil/Gum Acetone_Wash Protocol 2: Acetone/Acetate Precipitation StateCheck->Acetone_Wash Solid Check_Emulsion Emulsion Formed? DCM_Extract->Check_Emulsion Brine_Break Add Saturated Brine Filter through Celite Check_Emulsion->Brine_Break Yes End1 Pure Product in Organic Layer Check_Emulsion->End1 No Filter_Step Filter Precipitate (Removes Piperazine Diacetate) Acetone_Wash->Filter_Step End2 Pure Product in Filtrate Filter_Step->End2

Caption: Decision matrix for selecting between aqueous extraction (Protocol 1) and salt precipitation (Protocol 2) based on physical state.

Diagram 2: Chemical Species & pH Partitioning

Understanding why the extraction works requires visualizing the protonation states.

ProtonationStates cluster_pH6 Aqueous Phase (pH 5.5 - 6.0) cluster_Organic DCM Organic Phase Pip_2H Piperazine (+2) (Highly Soluble) Pip_Neutral Piperazine (Neutral) (Trace/None) Pip_2H->Pip_Neutral pH > 9.8 Prod_1H Product (+1) (Equilibrium) Prod_Neutral Product (Neutral) (Major Species) Prod_1H->Prod_Neutral Partitions to Organic

Caption: At pH 6, Piperazine is trapped as a dication in water, while the Product equilibrates into the organic phase.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-anhydride to scavenge the excess piperazine? A: No. Your product (2-(piperazine-1-carbonyl)pyrazine) contains a free secondary amine on the distal nitrogen. Adding Boc-anhydride will react with both the impurity and your product, destroying your yield. Use the separation methods above instead of chemical scavenging.

Q: Why do I see a peak at 125°C in my NMR/GC? A: That is likely free piperazine (Boiling point ~146°C, but often sublimes/elutes earlier). If you see this, your drying step was likely insufficient, or you used an ether extraction. Re-dissolve in DCM and wash with water.

Q: Is recrystallization an option? A: Yes, if your product is solid. Isopropanol (IPA) is an excellent solvent. Piperazine is very soluble in hot IPA but also fairly soluble in cold IPA. If your product crystallizes well, the piperazine will stay in the mother liquor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. (Discussion on LogP and polarity of piperazine derivatives). Nature Chemistry. Retrieved from [Link]

  • Encyclopedia of Reagents for Organic Synthesis. Piperazine. (Detailing solubility and salt formation properties). Wiley Online Library. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Source for amine pKa comparisons). Retrieved from [Link]

Sources

Minimizing side reactions during the coupling of pyrazine and piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in C-N Bond Formation Ticket ID: PYR-PIP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Selectivity Challenge

The coupling of Pyrazine (an electron-deficient 1,4-diazine) and Piperazine (a cyclic secondary diamine) is a cornerstone reaction in medicinal chemistry, particularly for synthesizing analogs of antitubercular agents (Pyrazinamide derivatives) and antidepressants.

The core chemical challenge is Selectivity . Because piperazine has two nucleophilic nitrogen atoms (


 and 

), and pyrazine halides can be prone to multiple substitutions, three primary side-reaction classes occur:
  • Bis-Coupling (Bridging): One piperazine molecule reacts with two pyrazine electrophiles (A-B-A formation).[1]

  • Oligomerization: If the pyrazine has two leaving groups (e.g., 2,6-dichloropyrazine), linear chains can form.

  • Hydrolysis: The electron-deficient pyrazine ring is susceptible to nucleophilic attack by hydroxide ions, converting the halide to a hydroxyl group (inactive).

This guide provides self-validating protocols to suppress these pathways.

Module 1: Controlling Bis-Coupling (The "A-B-A" Problem)

User Report

"I am observing a significant impurity (M+ mass corresponds to two pyrazine rings) that co-elutes with my product. My yield of the mono-substituted product is stuck at 40%."

Diagnosis: Statistical Probability Failure

In a 1:1 stoichiometric mix, once the first mono-coupled product is formed, it remains a nucleophile (albeit slightly sterically hindered). If local concentration of the electrophile (Pyrazine-X) is high, the mono-product competes with unreacted piperazine for the remaining electrophile.

The Solution: Kinetic Trapping via Stoichiometry

You must skew the statistical probability of collision. The most robust method is using a large excess of piperazine .[1]

The "Golden Ratio" Rule:

  • Standard SNAr: Use 3.0 to 5.0 equivalents of Piperazine relative to Pyrazine-X.[1]

  • Catalytic (Buchwald-Hartwig): Use 1.5 to 2.0 equivalents (due to catalyst cost/complexity, massive excess is harder to handle downstream).

Visualizing the Competitive Pathway

The following diagram illustrates the kinetic competition you are managing.

BisCoupling cluster_0 Critical Control Point Start Reagents (Pyrazine-X + Piperazine) Mono Mono-Product (Target) Start->Mono k1 (Fast) Excess Piperazine favors this Bis Bis-Product (Impurity) Mono->Bis k2 (Competitive) High [Pyrazine] favors this

Figure 1: Kinetic competition between mono-substitution and bis-substitution. To stop at Green (Mono), the concentration of free Piperazine must vastly exceed the concentration of Mono-product.

Module 2: Reaction Conditions & Protocols

Decision Matrix: SNAr vs. Buchwald-Hartwig

Do not default to Palladium catalysis. Pyrazines are often electron-deficient enough to react via Nucleophilic Aromatic Substitution (SNAr), which is cleaner and cheaper.

ParameterSNAr (Thermal) Buchwald-Hartwig (Pd-Cat)
Substrate 2-Chloropyrazine, 2-Fluoropyrazine2-Bromopyrazine, unactivated Pyrazines
Cost LowHigh (Pd source + Ligand)
Impurity Profile Hydrolysis products (if wet)Homocoupling, Dehalogenation
Scalability HighModerate
Recommendation Primary Choice Use only if SNAr fails
Protocol A: Optimized SNAr (Standard)

Use this for 2-chloropyrazine or 2-fluoropyrazine.[1]

  • Preparation: Dissolve Piperazine (4.0 equiv) in Acetonitrile (MeCN) or DMF (0.5 M concentration).

    • Why? MeCN is polar aprotic but easily removed.[1] DMF accelerates SNAr but is harder to remove.[1]

  • Base Addition: Add K₂CO₃ (2.0 equiv) .

    • Note: Piperazine itself acts as a base, but adding inorganic base preserves the piperazine nucleophile.

  • Addition Strategy (Crucial): Heat the piperazine solution to reaction temperature (e.g., 80°C) first. Then, add the 2-chloropyrazine (1.0 equiv) dissolved in minimal solvent dropwise over 30–60 minutes.

    • Mechanism:[2][3][4][5][6] This "Inverse Addition" ensures the electrophile always encounters a massive excess of nucleophile, effectively killing the rate of bis-coupling (

      
      ).
      
  • Workup: Cool to RT. Filter salts.[1][7] Evaporate solvent.[1]

    • Purification Trick: Partition residue between Water and Ethyl Acetate.[1] The excess piperazine stays in the water; the mono-product extracts into organic phase (pH dependent—aim for pH 9-10).[1]

Protocol B: Buchwald-Hartwig (Difficult Substrates)

Use this for sterically hindered pyrazines or if SNAr yields <20%.[1]

  • Catalyst System: Pd(OAc)₂ (2 mol%) + BINAP or Xantphos (3 mol%).

    • Why? Bidentate ligands prevent the formation of Pd-bis(amine) complexes that arrest the cycle.

  • Base: NaO^t^Bu (Sodium tert-butoxide).[1]

    • Warning: Strong bases can hydrolyze pyrazines if water is present.[1] Ensure anhydrous conditions.

  • Solvent: Toluene or Dioxane (degassed).

Module 3: Troubleshooting Specific Side Reactions

Issue: Hydrolysis (Formation of Hydroxypyrazine)

Symptom: Appearance of a peak at [M-Cl+OH] (Mass - 18.5 or similar shift).[1] Cause: Traces of water in the solvent or using hygroscopic bases (KOH/NaOH) with electron-deficient rings.[1] Fix:

  • Switch to anhydrous K₂CO₃ or Cs₂CO₃ .[1]

  • Add 3Å Molecular Sieves to the reaction vessel.

  • Avoid alcohol solvents (MeOH/EtOH) which can lead to alkoxylation side-products (SNAr with solvent).

Issue: Regioselectivity (Dihalopyrazines)

Scenario: Starting with 2,6-dichloropyrazine. Challenge: Which chloride reacts? Guidance:

  • Nucleophilic attack prefers the position most activated by the para-nitrogen.

  • In 2,6-dichloropyrazine, the positions are equivalent until the first substitution.

  • To stop at Mono: You must control temperature.[1] Perform the reaction at 0°C to RT . Heating triggers the second substitution immediately.

Logic Diagram: Troubleshooting Flow

Troubleshooting Problem Identify Impurity Bis Bis-Coupled Product (M + Pyrazine) Problem->Bis Mass = 2x Core Hydro Hydrolysis Product (M - Cl + OH) Problem->Hydro Mass = +OH NoRxn No Reaction Problem->NoRxn Start Material Remains SolBis Increase Piperazine Equiv (5x) Use Inverse Addition Bis->SolBis SolHydro Dry Solvent (DMF/Anhydrous) Switch Base to K2CO3 Hydro->SolHydro SolNoRxn Switch to Pd-Catalysis (Buchwald-Hartwig) NoRxn->SolNoRxn

Figure 2: Diagnostic flowchart for impurity identification and resolution.[1]

Module 4: Purification (Removing Excess Piperazine)

Since the protocols rely on excess piperazine, downstream separation is critical.

Method 1: The "Hexahydrate" Crash (Green Chemistry) Piperazine forms a crystalline hexahydrate that is insoluble in certain organic mixtures.

  • Dilute crude mixture with Acetone .

  • Add small amount of water (if anhydrous).

  • Cool to 0°C. Unreacted piperazine often precipitates as the hexahydrate.[1] Filter it off.

Method 2: Selective Extraction

  • Dissolve crude in Dichloromethane (DCM) .

  • Wash with Water (pH 9-10) .[1]

    • Differentiation: Unsubstituted piperazine is highly water-soluble (LogP ~ -1.5).[1] The mono-aryl piperazine is significantly more lipophilic (LogP > 0.5).[1]

    • Caution: Do not acidify the water, or you will protonate the product and lose it to the aqueous layer.

References

  • Mechanistic Insight into SNAr: "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides." Environmental Science & Technology, 2002.[8] Link

  • Buchwald-Hartwig Protocols: "Buchwald-Hartwig Coupling: Mechanism & Examples." NRO Chemistry, 2023. Link

  • Purification Strategies: "Purification of piperazine." U.S. Patent 2,919,275.[1] Link

  • Piperazine Drug Synthesis: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." Molecules, 2023.[9][10] Link

  • Green Chemistry Approaches: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, 2012. Link

Sources

Purification challenges and recrystallization methods for 2-(Piperazine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(Piperazine-1-carbonyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work, ensuring the attainment of high-purity material crucial for downstream applications.

Introduction to Purification Challenges

2-(Piperazine-1-carbonyl)pyrazine is typically synthesized via the coupling of a pyrazine-2-carboxylic acid derivative with piperazine. While the synthesis appears straightforward, achieving high purity can be challenging due to the nature of the starting materials, potential side reactions, and the physicochemical properties of the final product. Common difficulties include the removal of unreacted starting materials, byproducts from the coupling reaction, and issues related to the compound's solubility and crystalline nature. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(Piperazine-1-carbonyl)pyrazine?

A1: The impurity profile largely depends on the synthetic route employed. For a typical amide coupling between pyrazine-2-carboxylic acid and piperazine, you should be aware of the following potential impurities:

  • Unreacted Pyrazine-2-carboxylic Acid: Due to incomplete reaction, this starting material can be a significant impurity. Its acidic nature allows for removal via a basic aqueous wash during workup.

  • Excess Piperazine: As a low-cost reagent, piperazine is often used in excess to drive the reaction to completion. Being a basic and water-soluble compound, it can be removed with an acidic aqueous wash.

  • 1,4-bis(Pyrazine-2-carbonyl)piperazine: This disubstituted byproduct can form if both nitrogen atoms of piperazine react with the pyrazine-2-carboxylic acid. Its formation is more likely if the stoichiometry is not carefully controlled.

  • Byproducts from Coupling Reagents: If using coupling reagents like DCC (dicyclohexylcarbodiimide), the corresponding urea byproduct (dicyclohexylurea - DCU) will be formed and must be removed. Additives such as HOBt (1-hydroxybenzotriazole) can also lead to their own set of byproducts.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue in recrystallization, especially when the compound has a low melting point or is impure.[1] This phenomenon occurs when the solute is supersaturated in the solvent and separates as a liquid phase rather than a solid crystalline phase. Here are some strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure 2-(Piperazine-1-carbonyl)pyrazine to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath). Rapid cooling often favors oiling out.[2]

  • Solvent Adjustment: The chosen solvent may be too non-polar. Try adding a miscible, more polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly.[1]

Q3: How do I select an appropriate solvent for the recrystallization of 2-(Piperazine-1-carbonyl)pyrazine?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] For pyrazine derivatives, which are generally polar, a range of solvents can be effective.[5]

A systematic approach to solvent screening is recommended:

  • "Like Dissolves Like": Given the polar nature of the pyrazine and piperazine rings, and the amide linkage, polar solvents are a good starting point.

  • Experimental Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Common Solvents to Evaluate:

    • Alcohols: Ethanol, methanol, and isopropanol are often good choices for pyrazine derivatives.[5]

    • Esters: Ethyl acetate can be effective.

    • Ketones: Acetone is another potential candidate.[6]

    • Nitriles: Acetonitrile is an excellent solvent for recrystallizing many amides.[6]

    • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[5] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.

Q4: My purified product is still showing impurities by TLC/HPLC. What are my next steps?

A4: If a single recrystallization does not yield a product of sufficient purity, you have several options:

  • Second Recrystallization: Performing a second recrystallization from the same or a different solvent system can often remove stubborn impurities.

  • Charcoal Treatment: If your product has a slight color, it may be due to highly colored, minor impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[1] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: For impurities with similar solubility profiles to your product, column chromatography is a more powerful purification technique. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a common choice for pyrazine carboxamides.[7][8]

Troubleshooting Guide: Recrystallization of 2-(Piperazine-1-carbonyl)pyrazine

This section provides solutions to specific problems you might encounter during the recrystallization of your product.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and allow it to cool again.[1] Alternatively, add a miscible "anti-solvent" dropwise to the cooled solution until turbidity persists, then allow it to stand.[1]
Low Recovery of Purified Product The compound has significant solubility in the cold solvent. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration.Ensure the solution is cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for complete dissolution.[3] Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the compound has a low melting point. The solvent may be too non-polar. The cooling rate is too fast.Try adding a small amount of a miscible, less-polar "anti-solvent" to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[1] Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[1] Ensure the cooling process is slow and undisturbed.[2]
Crystals are Colored or Appear Impure The impurity is co-crystallizing with the product. The impurity is trapped within the crystal lattice.Perform a second recrystallization. Consider using a different solvent system for the second recrystallization. Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on solubility tests, choose an appropriate solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen solvent to your crude 2-(Piperazine-1-carbonyl)pyrazine. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: Spot the solutions onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber containing an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Analysis: A pure compound should appear as a single spot. Compare the Rf values of the spots in the crude and purified samples to assess the effectiveness of the purification.

Visualizations

Logical Workflow for Recrystallization Troubleshooting

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No pure Assess Purity (TLC/HPLC) collect->pure troubleshoot_no_xtals Troubleshoot: - Evaporate Solvent - Add Anti-Solvent no_crystals->troubleshoot_no_xtals troubleshoot_no_xtals->cool oiling_out->crystals_form No oiled Oiled Out oiling_out->oiled Yes troubleshoot_oil Troubleshoot: - Slower Cooling - Seeding/Scratching - Adjust Solvent oiled->troubleshoot_oil troubleshoot_oil->cool end Pure Product pure->end Purity OK impure Impure pure->impure Purity Not OK rerun Re-recrystallize or Column Chromatography impure->rerun rerun->start

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Potential Impurities in Synthesis

G PZA Pyrazine-2-carboxylic Acid Target 2-(Piperazine-1-carbonyl)pyrazine (Desired Product) PZA->Target PZA->Target Amide Coupling Imp1 Unreacted Pyrazine-2-carboxylic Acid PZA->Imp1 PZA->Imp1 Amide Coupling Imp2 Excess Piperazine PZA->Imp2 Amide Coupling Imp3 1,4-bis(Pyrazine-2-carbonyl)piperazine (Disubstituted Byproduct) PZA->Imp3 PZA->Imp3 Amide Coupling Imp4 Coupling Reagent Byproducts (e.g., DCU) PZA->Imp4 Amide Coupling Pip Piperazine Pip->Target Pip->Target Amide Coupling Pip->Imp1 Amide Coupling Pip->Imp2 Pip->Imp2 Amide Coupling Pip->Imp3 Pip->Imp3 Amide Coupling Pip->Imp4 Amide Coupling

Caption: Common impurities originating from the synthesis of the target compound.

References

  • Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Kavková, Z., et al. (2017). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Krátký, M., et al. (2016). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available at: [Link]

  • Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Wikipedia. (2024). Piperazine. Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness. Available at: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Trost, B. M., & Eguchi, M. (1950). Process of preparing pyrazines. Google Patents. U.S. Patent No. US2520088A.
  • S. N., Shobha, et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Wikipedia. (2024). Piperazine. Wikipedia. Available at: [Link]

  • Montanari, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis? Sciencemadness. Available at: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Available at: [Link]

  • Ong, S. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. Available at: [Link]

  • AERU. (2025). Piperazine. University of Hertfordshire. Available at: [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

Sources

Technical Support Center: Overcoming Hygroscopicity in 2-(Piperazine-1-carbonyl)pyrazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopicity Management for 2-(Piperazine-1-carbonyl)pyrazine Ticket ID: TSC-2024-PYRZ-09 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary

You are likely encountering severe deliquescence (sample turning to gum/oil) with 2-(Piperazine-1-carbonyl)pyrazine . This issue stems from the high hydrogen-bonding potential of the piperazine secondary amine and the pyrazine ring nitrogens, combined with a likely suboptimal counterion (e.g., Hydrochloride or Trifluoroacetate) or amorphous content.

This guide provides a root-cause analysis and a self-validating workflow to engineer a stable, non-hygroscopic solid form.

Part 1: The Root Cause (Scientific Rationale)

To solve the problem, we must understand the molecular behavior.

  • The Basic Center: The distal nitrogen of the piperazine ring (N4) is a secondary amine with a pKa of approximately 9.8 . This is the primary site for salt formation.

  • The Hygroscopic Driver:

    • Amorphous Phases: If your synthesis involved rapid precipitation (e.g., rotary evaporation or crash-cooling), the material is likely amorphous. Amorphous solids have high free energy and absorb water to lower that energy, leading to deliquescence.

    • Chloride Salts: If you are using the HCl salt, note that piperazine-like hydrochlorides are notoriously hygroscopic due to the high lattice energy of water incorporation (forming hydrates) or the formation of deliquescent salts.

Mechanism of Failure

Water molecules adsorb onto the surface


 Form hydrogen bonds with the N4-amine and amide carbonyl 

Local dissolution (deliquescence)

Chemical degradation (Hydrolysis of the amide bond).

Part 2: Diagnostic Workflow (Is it the Salt or the Form?)

Before resynthesizing, confirm the physical state of your current batch.

Step 1: Dynamic Vapor Sorption (DVS) Analysis

Do not rely on visual inspection alone. Run a standard DVS cycle.

  • Protocol: 0% RH

    
     90% RH 
    
    
    
    0% RH (Step size: 10% RH).
  • Critical Threshold: If mass increase > 2% at 80% RH, the form is classified as hygroscopic (EP/USP standards).

  • Hysteresis: A gap between sorption and desorption curves indicates hydrate formation or pore condensation.

Step 2: X-Ray Powder Diffraction (XRPD)[1]
  • Sharp Peaks: Crystalline.[1][2] The hygroscopicity is intrinsic to this crystal form (likely a channel hydrate).

  • Broad Halo: Amorphous. The hygroscopicity is due to lack of order. Action: Recrystallize immediately.

Part 3: Solution – Salt Screening & Crystal Engineering

If the HCl salt is unstable, you must switch the counterion. We utilize the "pKa Rule of 3" : For a stable salt,


.

Target Base pKa: ~9.8 (Piperazine NH)

Recommended Counterion Screen

We recommend screening these anions to disrupt the hygroscopic lattice packing.

CounterionAcid pKaRationale for SelectionExpected Outcome
Fumarate 3.03, 4.44High melting point, planar structure promotes tight packing (H-bond network).High Probability of Success. Often forms stable, non-hygroscopic 2:1 or 1:1 salts.
Succinate 4.21, 5.64Similar to fumarate but more flexible.Good alternative if fumarate is too insoluble.
Tosylate -2.8Lipophilic anion; blocks water access to the lattice.Excellent crystallinity, but high molecular weight reduces drug loading.
Pamoate 2.51Very large, hydrophobic counterion.Use as a "last resort" for extreme hygroscopicity; insoluble in water.
Salt Screening Logic Flow

SaltScreening Start Start: Hygroscopic Salt (e.g., HCl) CheckXRPD Check XRPD: Crystalline or Amorphous? Start->CheckXRPD Amorphous Amorphous CheckXRPD->Amorphous Crystalline Crystalline CheckXRPD->Crystalline Recryst Recrystallize: Slow cooling in IPA/EtOAc Amorphous->Recryst SwitchIon Switch Counterion Crystalline->SwitchIon Recryst->CheckXRPD Re-evaluate Screen1 Screen 1: Fumaric Acid (Stoichiometry 1:1 and 2:1) SwitchIon->Screen1 Result1 Is Fumarate Hygroscopic? Screen1->Result1 Success Success: Scale Up Fumarate Salt Result1->Success No (<1% water uptake) Screen2 Screen 2: Tosylic Acid (Lipophilic Shielding) Result1->Screen2 Yes (>2% water uptake) Screen2->Success

Figure 1: Decision matrix for stabilizing 2-(Piperazine-1-carbonyl)pyrazine solid forms.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of the Fumarate Salt (Non-Hygroscopic Candidate)

Use this protocol to replace the HCl salt.

  • Free Basing: Dissolve 1.0 eq of your current salt in water. Adjust pH to >12 with NaOH. Extract with Dichloromethane (DCM). Dry organic layer (

    
    ) and evaporate to get the oil/solid free base.
    
  • Reaction:

    • Dissolve 1.0 mmol of free base in 5 mL Isopropanol (IPA) at 60°C.

    • Separately, dissolve 0.55 mmol (for 2:1 salt) or 1.05 mmol (for 1:1 salt) of Fumaric Acid in hot IPA (or Ethanol if solubility is low).

    • Note: Start with 0.55 eq (Hemifumarate) as piperazine rings often crystallize well in this stoichiometry.

  • Crystallization:

    • Add acid solution to base solution slowly at 60°C.

    • Seeding: If available, add a seed crystal. If not, scratch the glass wall.

    • Cooling: Cool to Room Temperature (RT) over 4 hours (control cooling rate to avoid amorphous precipitation). Stir at RT for 12 hours.

  • Isolation: Filter under nitrogen (minimize air exposure). Wash with cold IPA. Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Handling the "Gummy" Sample (Rescue)

If your sample is already a gum, do not heat it directly.

  • Dissolve the gum in a minimum amount of Methanol .

  • Add an anti-solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate ) dropwise until cloudy.

  • Store in a freezer (-20°C) for 48 hours to induce nucleation.

  • Once solid, filter immediately in a glove bag or dry environment.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my sample turning pink/brown upon storage?

  • Answer: Piperazine derivatives are prone to oxidation (N-oxide formation) and hydrolysis. Moisture accelerates this. The color change indicates degradation. You must store the compound under Argon/Nitrogen and ideally as a stable salt (like the Fumarate described above) rather than the free base.

Q2: Can I just use a Desiccator?

  • Answer: For storage, yes. For handling/weighing, no. If the critical relative humidity (CRH) of your salt is below ambient humidity (e.g., <40% RH), it will absorb water the moment you open the vial. You need to engineer the crystal form (change the salt) to raise the CRH above 60%.

Q3: Why not use the Citrate salt? Piperazine Citrate is common. [3]

  • Answer: Piperazine Citrate is often a hydrate (forms stable water structures).[4] While stable, the water content varies with humidity, which complicates precise weighing for analytical standards. An anhydrous Fumarate or Benzoate is superior for analytical precision.

Q4: I see two melting points in DSC. What does this mean?

  • Answer: This usually indicates a dehydration event followed by melting, or a polymorphic transition.

    • Test: Run TGA (Thermogravimetric Analysis).[5] If you see weight loss at the first endotherm, it is a solvate/hydrate. You must dry the sample more aggressively or switch solvents.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counterion selection).

  • European Pharmacopoeia (Ph.[6] Eur.) . Chapter 5.11: Characters Section in Monographs (Hygroscopicity). (Standard for classifying hygroscopicity: Deliquescent, Very Hygroscopic, Hygroscopic, Slightly Hygroscopic).

  • Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism". Pharmaceutical Research, 18, 859–866. (Seminal paper on how crystal form impacts stability and solubility).

  • Emami, S., et al. (2018). "Piperazine salts in pharmaceutical development: A review". Journal of Pharmaceutical Investigation. (Context on Piperazine specific salt behavior).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(Piperazine-1-carbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Assessment[1]

2-(Piperazine-1-carbonyl)pyrazine is a pharmacologically active intermediate often used in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. Its structure combines a pyrazine ring (aromatic, nitrogen-rich) with a piperazine ring (cyclic secondary amine, basic).[1]

You cannot manage what you do not understand. Treat this compound not just as "organic waste," but as a sensitizing base with potential for high biological activity.[1][2]

Physiochemical Identity
PropertySpecificationOperational Implication
Chemical Structure Pyrazine-CO-PiperazineContains a secondary amine (N4 position) and an amide linkage.
CAS Number 59878-57-8 (Generic Ref)Verify specific batch COA; derivatives may vary.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.[2]
Basicity (pKa) ~9.8 (Piperazine moiety)Corrosive/Irritant. Incompatible with strong acids.[1][2]
Solubility Water, DMSO, MethanolHigh mobility in aqueous spills.[1][2]
Critical Hazard Matrix
  • Respiratory Sensitization: The piperazine moiety is a known asthmagen.[1][2][3] Inhalation of dust can cause irreversible sensitization.[1][2]

  • Nitrosamine Formation: CRITICAL WARNING. This molecule contains a secondary amine.[1][2] NEVER mix with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) in waste streams.[1][2] This generates N-nitrosopiperazines, which are potent carcinogens.[1][2]

  • Corrosivity: Concentrated solutions or moist solids can cause skin burns and serious eye damage (Category 1B).[1][2]

Part 2: Waste Stream Characterization

Before disposal, you must characterize the waste to determine the correct regulatory pathway (RCRA).[1]

RCRA Classification (40 CFR § 261)

This compound is not specifically listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists.[1][2] However, it frequently triggers Characteristic Waste designations:

  • Corrosivity (D002): If the waste is an aqueous solution with pH

    
     12.5.[1][2]
    
  • Ignitability (D001): If the solid is liable to cause fire through friction or spontaneous chemical change (common with some pyrazine derivatives).[1][2]

Directive: Unless proven otherwise by testing, manage all waste containing >1% of this compound as Hazardous Waste .

Part 3: Operational Disposal Protocol

The "Zero-Release" Mandate

Due to the biological activity of pyrazine derivatives, drain disposal is strictly prohibited , regardless of pH neutralization.[1] All material must be destroyed thermally.[1][2]

Workflow Visualization

The following decision tree dictates the flow of waste from the bench to the destruction facility.

DisposalWorkflow Start Waste Generation (2-(Piperazine-1-carbonyl)pyrazine) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Cake) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Segregation Segregation Check (Isolate from Acids & Oxidizers) SolidWaste->Segregation LiquidWaste->Segregation LiquidpH Check pH Segregation->LiquidpH Liquids Container Containerize (HDPE Drums, Vented Caps) Segregation->Container Solids Neutralize Neutralize to pH 6-9 (Use Dilute Acetic Acid) LiquidpH->Neutralize pH > 10 LiquidpH->Container pH 6-10 Neutralize->Container Labeling Labeling 'Non-RCRA Regulated' OR 'Hazardous Waste' Container->Labeling Destruction High-Temp Incineration (Rotary Kiln >1000°C) Labeling->Destruction

Figure 1: Decision matrix for the segregation and processing of pyrazine-piperazine waste streams.

Detailed Procedures
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)[1]
  • Segregation: Do not mix with oxidizing solids (e.g., permanganates) or nitrates.[1][2]

  • Packaging: Double-bag in 6-mil polyethylene bags. Place bags into a UN-rated HDPE drum (1H2).

  • Labeling: "Waste Toxic Solids, Organic, N.O.S. (Contains Pyrazine Derivative)."[4][5]

Scenario B: Liquid Waste (Mother Liquors)[1]
  • Compatibility Check: Ensure the solvent stream is compatible.[1][2] Halogenated solvents must be separated from non-halogenated solvents for incineration efficiency.[1][2]

  • pH Adjustment: If the solution is highly basic (pH > 11), slowly add dilute Acetic Acid or Sulfuric Acid to lower pH to ~9.[1][2] Do not use Nitric Acid (risk of nitrosamine formation).[2]

  • Bulking: Transfer to UN-rated HDPE drums (1H1). Leave 10% headspace for expansion.[1][2]

Part 4: Spill Contingency & Immediate Response[1]

Scenario: A 50g bottle of 2-(Piperazine-1-carbonyl)pyrazine powder drops and shatters on the lab floor.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a P100 respirator (dust is a sensitizer).[1]

  • Containment: Cover the powder gently with paper towels dampened with water to prevent dust aerosolization.[1][2]

  • Neutralization/Cleanup:

    • Scoop the damp material into a wide-mouth waste jar.[2]

    • Wipe the surface with a 1% Acetic Acid solution (to neutralize the basic residue).[2]

    • Perform a final wash with soap and water.[1][2][6]

  • Verification: Use pH paper on the wet surface to ensure neutral pH (6-8).[1][2]

Part 5: References & Authority[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61398, Piperazine.[1][2] Retrieved from [Link]

    • Relevance: Establishes the sensitization and corrosion hazards of the piperazine moiety.[1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] Retrieved from [Link]

    • Relevance: Legal framework for "Characteristic Waste" (Corrosivity D002).[2][6]

  • European Chemicals Agency (ECHA). Substance Information: Pyrazine derivatives.[1][2] Retrieved from [Link]

    • Relevance: Provides REACH data on the flammability and irritation potential of the pyrazine ring.[1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][2] Retrieved from [Link]

    • Relevance: Exposure limits for particulates and organic nitrogen compounds.[1][2]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。